

# Preparing C108297 for Subcutaneous Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

C108297 is a non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile with both agonist and antagonist activities.[1][2] This tissue- and gene-specific activity presents therapeutic potential in metabolic and inflammatory diseases by separating the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects associated with systemic glucocorticoid therapy.[2][3] Preclinical studies have shown its promise in attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation.[1][2] C108297 has a high binding affinity for the glucocorticoid receptor, with a Ki of 0.7 nM.[1]

This document provides detailed protocols for the preparation of **C108297** for subcutaneous (s.c.) injection, a common administration route in preclinical research. It includes information on vehicle formulations, step-by-step preparation procedures, and relevant data for consideration in experimental design.

## Physicochemical and In Vitro Data

A summary of the key physicochemical and in vitro properties of **C108297** is presented below.



| Property                         | Value                    |
|----------------------------------|--------------------------|
| Molecular Formula                | C26H25F4N3O3S            |
| Molecular Weight                 | 553.69 g/mol             |
| Appearance                       | White to off-white solid |
| Purity                           | ≥98%                     |
| GR Binding Affinity (Ki)         | 0.7 nM                   |
| GR Reporter Gene Functional (Ki) | 0.6 nM                   |
| Solubility in DMSO               | 100 mg/mL                |

## Vehicle Formulations for Subcutaneous Injection

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of **C108297** for in vivo studies. Based on available literature, three primary vehicle formulations have been utilized for the subcutaneous administration of **C108297** and similar compounds.

## Formulation 1: Multi-Component Vehicle

A commonly used vehicle for **C108297** that yields a clear solution at concentrations of at least 2.5 mg/mL is a mixture of:

- 10% Dimethyl sulfoxide (DMSO)
- 40% Polyethylene glycol 300 (PEG300)
- 5% Polysorbate 80 (Tween-80)
- 45% Saline (0.9% NaCl)

## Formulation 2: Oil-Based Vehicle

An alternative formulation, particularly for sustained release, involves a mixture of:

• 10% Dimethyl sulfoxide (DMSO)



• 90% Corn oil

This formulation also achieves a clear solution at a concentration of at least 2.5 mg/mL.

## Formulation 3: Polyethylene Glycol Vehicle

For some applications, **C108297** has been dissolved directly in polyethylene glycol (PEG). A reported concentration for this method is 6 mg/mL.

## **Experimental Protocols**

## Protocol 1: Preparation of C108297 in Multi-Component Vehicle

This protocol details the step-by-step procedure for preparing a **C108297** solution using the multi-component vehicle.

#### Materials:

- C108297 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Polysorbate 80 (Tween-80), sterile
- Saline (0.9% NaCl), sterile
- Sterile vials and syringes

#### Procedure:

- Prepare a Stock Solution of C108297 in DMSO:
  - In a sterile environment, accurately weigh the required amount of **C108297** powder.
  - Dissolve the C108297 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
    Use of an ultrasonic bath may be necessary to ensure complete dissolution.[1]



- Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
- Prepare the Final Injection Solution (Example for 1 mL):
  - In a sterile vial, add 400 μL of PEG300.
  - $\circ~$  To the PEG300, add 100  $\mu L$  of the 25 mg/mL **C108297** DMSO stock solution and mix thoroughly.
  - Add 50 μL of Tween-80 to the mixture and mix until a homogenous solution is formed.
  - Finally, add 450 μL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
  - The final concentration of **C108297** in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
  - It is recommended to prepare the final injection solution fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

## Protocol 2: Preparation of C108297 in Oil-Based Vehicle

This protocol outlines the procedure for preparing **C108297** in a DMSO and corn oil vehicle.

#### Materials:

- C108297 powder
- · Dimethyl sulfoxide (DMSO), sterile
- · Corn oil, sterile
- Sterile vials and syringes

#### Procedure:

Prepare a Stock Solution of C108297 in DMSO:



- Follow step 1 as described in Protocol 1 to prepare a concentrated stock solution of C108297 in DMSO (e.g., 25 mg/mL).
- Prepare the Final Injection Solution (Example for 1 mL):
  - In a sterile vial, add 900 μL of sterile corn oil.
  - Add 100 μL of the 25 mg/mL C108297 DMSO stock solution to the corn oil.
  - Mix the solution thoroughly until it is homogenous. Vortexing may be required.
  - The final concentration of **C108297** in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO and 90% corn oil.
  - This formulation should be prepared fresh before use.

## Protocol 3: Preparation of C108297 in Polyethylene Glycol

This protocol provides a general guideline for dissolving **C108297** in polyethylene glycol.

#### Materials:

- **C108297** powder
- Polyethylene glycol (e.g., PEG300 or PEG400), sterile
- Sterile vials and syringes

#### Procedure:

- Direct Dissolution:
  - In a sterile vial, weigh the desired amount of C108297 powder.
  - Add the appropriate volume of sterile polyethylene glycol to achieve the target concentration (e.g., for a 6 mg/mL solution, add 1 mL of PEG for every 6 mg of C108297).



- Mix thoroughly until the powder is completely dissolved. Gentle warming or sonication may be necessary to facilitate dissolution.
- Prepare this solution fresh for each experiment.

Visualization of Workflows and Pathways Experimental Workflow for C108297 Solution Preparation





Click to download full resolution via product page

Caption: Workflow for preparing C108297 subcutaneous injection solutions.

## Simplified Signaling Pathway of C108297





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preparing C108297 for Subcutaneous Injection: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15612248#preparing-c108297-for-subcutaneous-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com